molecular formula C10H5Cl2F3N2O B6243753 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline CAS No. 2408963-40-4

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

Cat. No.: B6243753
CAS No.: 2408963-40-4
M. Wt: 297.1
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Description

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a synthetic organic compound with the molecular formula C10H5Cl2F3N2O. It is characterized by the presence of two chlorine atoms at the 6th and 8th positions, and a trifluoroethoxy group at the 4th position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of 6,8-dichloroquinazoline with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

6,8-dichloroquinazoline+2,2,2-trifluoroethanolbaseThis compound\text{6,8-dichloroquinazoline} + \text{2,2,2-trifluoroethanol} \xrightarrow{\text{base}} \text{this compound} 6,8-dichloroquinazoline+2,2,2-trifluoroethanolbase​this compound

Industrial Production Methods

it is likely that similar reaction conditions are scaled up, with optimizations for yield and purity, to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at the 6th and 8th positions can be substituted by nucleophiles.

    Oxidation and reduction: The quinazoline ring can participate in redox reactions under appropriate conditions.

    Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases and other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloroquinazoline: Lacks the trifluoroethoxy group, making it less hydrophobic.

    4-(2,2,2-trifluoroethoxy)quinazoline: Lacks the chlorine atoms, potentially altering its reactivity and biological activity.

    6,8-dichloro-4-methoxyquinazoline: Contains a methoxy group instead of a trifluoroethoxy group, affecting its electronic properties and interactions.

Uniqueness

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is unique due to the combination of chlorine atoms and a trifluoroethoxy group on the quinazoline ring.

Properties

CAS No.

2408963-40-4

Molecular Formula

C10H5Cl2F3N2O

Molecular Weight

297.1

Purity

95

Origin of Product

United States

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